molecular formula C12H10Cl2N2O B1215660 3,3'-Dichloro-4,4'-diaminodiphenyl ether CAS No. 28434-86-8

3,3'-Dichloro-4,4'-diaminodiphenyl ether

Cat. No.: B1215660
CAS No.: 28434-86-8
M. Wt: 269.12 g/mol
InChI Key: IVVWBIJMWBNKFV-UHFFFAOYSA-N
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Description

3,3’-Dichloro-4,4’-diaminodiphenyl ether is an organic compound with the chemical formula C12H10Cl2N2O. It is an amine and ether, characterized by the presence of two chlorine atoms and two amino groups attached to a diphenyl ether structure. This compound is known for its applications in various industrial and scientific fields, particularly in the synthesis of polymers and resins .

Preparation Methods

The synthesis of 3,3’-Dichloro-4,4’-diaminodiphenyl ether typically involves the condensation of o-chloroaniline with formaldehyde. This reaction is catalyzed by acidic zeolites such as HY, Hβ, and HZSM-5. The reaction conditions include a molar ratio of o-chloroaniline to formaldehyde of 4:1, a catalyst bed volume of 20 mL, a liquid hourly space velocity (LHSV) of 3.5 h⁻¹, a pressure of 0.5 MPa, and a temperature of 443 K. Under these conditions, the conversion of formaldehyde and the selectivity for the desired product are maintained at high levels .

Chemical Reactions Analysis

3,3’-Dichloro-4,4’-diaminodiphenyl ether undergoes several types of chemical reactions, including:

    Neutralization: As an amine, it can neutralize acids to form salts and water.

    Substitution: The chlorine atoms can be substituted by other groups under appropriate conditions.

    Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to various derivatives.

Common reagents used in these reactions include strong acids for neutralization and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3,3’-Dichloro-4,4’-diaminodiphenyl ether is extensively used in scientific research and industrial applications, including:

Mechanism of Action

The mechanism of action of 3,3’-Dichloro-4,4’-diaminodiphenyl ether involves its interaction with formaldehyde to form intermediates that further react to produce the final product. The reaction proceeds through the formation of o-chloroanilino-methanol, which undergoes further condensation to yield the desired compound. The deposition of basic intermediates on active sites and the accumulation of polymeric by-products in the catalyst’s pore channels can affect the reaction’s efficiency .

Comparison with Similar Compounds

3,3’-Dichloro-4,4’-diaminodiphenyl ether is similar to other diaminodiphenylmethanes, such as:

The uniqueness of 3,3’-Dichloro-4,4’-diaminodiphenyl ether lies in its chlorine substitution, which imparts specific properties useful in the synthesis of high-quality polymers and resins .

Properties

IUPAC Name

4-(4-amino-3-chlorophenoxy)-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-9-5-7(1-3-11(9)15)17-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVWBIJMWBNKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Record name 3,3'-DICHLORO-4,4'-DIAMINODIPHENYL ETHER
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DSSTOX Substance ID

DTXSID5074842
Record name 3,3'-Dichloro-4,4'-diaminodiphenyl ether
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Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28434-86-8
Record name 3,3'-DICHLORO-4,4'-DIAMINODIPHENYL ETHER
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4,4′-Oxybis[2-chlorobenzenamine]
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Record name 3,3'-Dichloro-4,4'-diaminodiphenyl ether
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Record name 3,3'-Dichloro-4,4'-diaminodiphenyl ether
Source EPA DSSTox
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Record name 4,4′-Oxybis(2-chloroaniline)
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Melting Point

262 to 264 °F (NTP, 1992)
Record name 3,3'-DICHLORO-4,4'-DIAMINODIPHENYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20151
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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